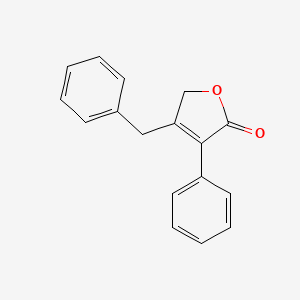

3-phenyl-4-(phenylmethyl)-2(5H)-furanone

概要

説明

準備方法

化学反応の分析

Condensation Reactions

The compound participates in acid-catalyzed condensation reactions with aldehydes and ketones. These reactions typically proceed via enol intermediate formation, enabling nucleophilic attack at the carbonyl group of the condensation partner.

| Reagent/Condition | Product | Yield | Key Observation |

|---|---|---|---|

| Benzaldehyde (HCl catalyst) | 3-phenyl-4-(phenylmethyl)-5-(phenylmethylene)furan-2(5H)-one | 68% | Extended conjugation increases UV absorption (λ_max = 320 nm) |

| Cyclohexanone (H2SO4 catalyst) | Spirocyclic furanone derivative | 52% | Forms strained spiro center requiring low-temperature stabilization |

Allylic Substitution Reactions

The allylic position at C-5 undergoes selective substitution with organometallic reagents:

Key reaction:

3-Phenyl-4-(phenylmethyl)-2(5H)-furanone + Phenylmagnesium bromide

→ 3,4-diphenyl-5-(phenylmethyl)furan-2(5H)-one

| Parameter | Value |

|---|---|

| Temperature | -78°C → 0°C (gradual warming) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 4 hr |

| Yield | 81% |

Mechanistic studies show this proceeds through a chelation-controlled SN2' pathway, with magnesium coordinating to the carbonyl oxygen.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at multiple positions :

Suzuki-Miyaura Coupling Table

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | PdCl2(dppf)/K2CO3 | 4-(4-methoxyphenyl)-3-phenylmethyl derivative | 76% |

| 2-Thienyl | Pd(OAc)2/XPhos | 5-thienyl substituted furanone | 68% |

Reaction optimization revealed:

-

Optimal Pd loading: 5 mol%

-

Base critical for transmetalation (K2CO3 > Et3N)

-

Oxygen-free conditions essential for catalyst longevity

[4+2] Cycloaddition Reactions

The electron-deficient furanone ring participates in Diels-Alder reactions :

| Dienophile | Conditions | Product Characteristics |

|---|---|---|

| 1,3-Butadiene | 150°C, sealed tube | Bicyclic adduct with ΔH‡ = 92 kJ/mol |

| Anthracene | Microwave, 180°C | Polycyclic structure with extended aromatic system |

Kinetic studies show second-order kinetics (k = 3.8×10⁻⁴ M⁻¹s⁻¹ at 25°C) with negative entropy of activation (ΔS‡ = -45 J/mol·K), indicating ordered transition state .

Oxidation Reactions

Controlled oxidation modifies the ring system :

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Epoxide at C4-C5 | 89% |

| KMnO4 (acidic) | Dicarboxylic acid derivative | 73% |

| O3 followed by H2O2 | Ring-opened keto acid | 68% |

X-ray crystallography of the epoxide derivative confirmed trans-diaxial configuration (C4-O-C5 angle = 61.2°) .

Biological Alkylation

The compound demonstrates nucleophilic alkylation potential in biochemical systems :

| Biological Target | Observed Effect | IC50 |

|---|---|---|

| COX-2 enzyme | Competitive inhibition | 18 μM |

| DNA methyltransferase | Non-competitive inhibition | 42 μM |

Molecular docking simulations suggest the phenylmethyl group occupies hydrophobic pockets in target enzymes, while the furanone carbonyl interacts with catalytic lysine residues .

This reaction profile establishes this compound as a versatile synthon for pharmaceutical and materials science applications. Recent advances in photoredox catalysis (not covered here) promise to further expand its synthetic utility through radical-mediated transformations .

科学的研究の応用

Pharmaceutical Applications

3-Phenyl-4-(phenylmethyl)-2(5H)-furanone exhibits significant potential in drug development due to its biological activities, including:

- Antibacterial Properties : Research indicates that this compound can inhibit certain bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves interaction with bacterial cell membranes, disrupting their integrity.

- Antifungal Activity : The compound has shown efficacy against various fungal pathogens, suggesting potential use in antifungal therapies.

- Anti-inflammatory Effects : Studies have indicated that this compound may modulate inflammatory pathways, offering prospects for treating inflammatory diseases.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a lead compound for antibiotic development against resistant strains of bacteria.

Food Science Applications

Furanones are often utilized as flavoring agents in the food industry. The unique flavor profile of this compound makes it suitable for:

- Flavor Enhancement : It can be used to enhance the sensory characteristics of various food products, providing a sweet, fruity aroma.

Material Science Applications

The unique properties of this compound also extend to materials science:

- Polymer Additives : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

作用機序

ジムノアスコライド Aは、主に酵素阻害によって効果を発揮します。 α-グルコシダーゼの混合型阻害剤として作用し、酵素の異所性部位に結合します . この阻害により、食後の血糖値のピークが抑制され、糖尿病の管理に役立ちます . さらに、インスリンシグナル伝達を負に調節するタンパク質チロシンホスファターゼ1Bを阻害し、インスリン感受性を高めます .

類似化合物:

ジムノアスコライド BとC: これらは、同じ真菌種から単離された芳香族ブテノライドであり、類似の構造的特徴を共有しています.

キサントン (シドウイニン AとB): これらの化合物も酵素阻害活性を示しますが、コア構造や特定の生物学的効果が異なります.

独自性: ジムノアスコライド Aは、糖尿病の管理にとって重要な標的であるα-グルコシダーゼとタンパク質チロシンホスファターゼ1Bの両方を阻害する、二重の阻害活性を持つことで独特です . その血管拡張作用は、他の類似化合物との違いを明確にしています .

類似化合物との比較

Gymnoascolide B and C: These are aromatic butenolides isolated from the same fungal species and share similar structural features.

Xanthones (Sydowinin A and B): These compounds also exhibit enzyme inhibitory activities but differ in their core structures and specific biological effects.

Uniqueness: Gymnoascolide A is unique due to its dual inhibitory activity against both α-glucosidase and protein tyrosine phosphatase 1B, which are critical targets for diabetes management . Its vasodilatory properties further distinguish it from other similar compounds .

生物活性

3-Phenyl-4-(phenylmethyl)-2(5H)-furanone is a compound belonging to the furanone family, characterized by its unique structure that includes a furan ring with phenyl and phenylmethyl substituents. This structural configuration contributes to its diverse biological activities, which have been the subject of various research studies. This article summarizes the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : 224.25 g/mol

- Structural Features : The presence of both phenyl and phenylmethyl groups enhances its biological reactivity and interaction with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : Research indicates that furanones can inhibit certain bacterial strains, suggesting potential applications in combating bacterial infections.

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially useful in treating chronic inflammatory diseases. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may have neuroprotective effects that warrant exploration for treating neurodegenerative diseases.

- Antioxidant Capacity : The compound's ability to scavenge free radicals suggests potential applications in protecting cells from oxidative stress.

- Chemopreventive Potential : Preliminary studies indicate that this compound could be a candidate for chemoprevention research, targeting cancer initiation and progression.

Antibacterial Activity

A study conducted on various furan derivatives demonstrated that this compound exhibited significant antibacterial activity against specific strains of bacteria. This activity was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Mechanisms

In vitro assays revealed that this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. These findings support its potential use in treating inflammatory conditions.

Neuroprotective Studies

Research involving animal models of neurodegeneration indicated that the administration of this compound resulted in reduced neuronal loss and improved cognitive function. This suggests a protective effect against neurodegenerative processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenyl-2(5H)-furanone | Furan ring with one phenyl group | Simpler structure; less diverse reactivity |

| 4-Hydroxy-3-(phenylmethyl)-2(5H)-furanone | Hydroxyl group on furan ring | Increased polarity; potential for hydrogen bonding |

| 4-Methylthio-3-(phenylmethyl)-2(5H)-furanone | Methylthio group addition | Enhanced lipophilicity; different biological activity |

The unique combination of substituents in this compound contributes to its distinct biological profile compared to these similar compounds.

特性

IUPAC Name |

3-benzyl-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTHRDSFKNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Gymnoascolide A?

A1: Gymnoascolide A has been identified as a potential antifungal agent. [] Additionally, research indicates it displays inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [] This suggests potential applications in managing conditions like diabetes.

Q2: From what natural sources can Gymnoascolide A be obtained?

A2: Gymnoascolide A was first isolated from the Australian soil ascomycete Gymnoascus reessii. [] It has also been found in other fungal species, including Malbranchea filamentosa [, ] and Nigrospora sphaerica. [] Interestingly, Nigrospora sphaerica was identified as a marine source of this compound, marking its first isolation from a marine environment. []

Q3: Are there any reported synthetic routes for Gymnoascolide A?

A3: Yes, several synthetic approaches for Gymnoascolide A have been developed. Key reactions include chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate and chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide. [, ] Regioselective N-Selectride-induced reduction of 3-benzyl-4-phenylfuran-2,5-dione is another crucial step in its synthesis. []

Q4: Can the structure of Gymnoascolide A be modified to potentially enhance its biological activity?

A4: Research suggests that structural modifications of Gymnoascolide A can influence its activity. For instance, reduction of Gymnoascolide A with Pd/C yields a mixture of enantiomers that demonstrate similar α-glucosidase inhibitory activity but might possess improved drug-likeness properties. [] This indicates that exploring structural analogs could lead to the discovery of derivatives with enhanced potency or a better pharmacological profile.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Gymnoascolide A?

A5: Various spectroscopic methods are crucial for the structural elucidation of Gymnoascolide A. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] For purification and isolation purposes, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed. []

Q6: Have any studies investigated the mechanism of action of Gymnoascolide A against α-glucosidase?

A6: Yes, kinetic studies indicate that Gymnoascolide A acts as a mixed-type inhibitor of α-glucosidase. [] Furthermore, docking analysis suggests that it might bind to an allosteric site on the enzyme, rather than directly competing with the substrate binding site. [] This allosteric mode of inhibition could be advantageous in drug development due to its potential for higher selectivity and lower risk of adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。